molecular formula C10H14BrN B2934508 1-(4-Bromophenyl)butan-1-amine CAS No. 146781-56-8

1-(4-Bromophenyl)butan-1-amine

Cat. No.: B2934508
CAS No.: 146781-56-8
M. Wt: 228.133
InChI Key: STORZZRBHMOXOC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)butan-1-amine is an organic compound with the molecular formula C10H14BrN It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butan-1-amine chain

Mechanism of Action

Target of Action

Similar compounds such as butylamine and bromodiphenylamine have been studied, and they interact with various biological targets

Biochemical Pathways

Compounds with similar structures, such as butylamine , have been shown to interact with various biochemical pathways. More research is needed to elucidate the specific pathways affected by 1-(4-Bromophenyl)butan-1-amine.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-Bromophenyl)butan-1-amine are not well-studied. It is known that brominated compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the presence of the bromine atom, which can form halogen bonds with other molecules .

Cellular Effects

The cellular effects of this compound are currently unknown. Brominated compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. It is possible that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently unknown. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromobenzyl chloride with butylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution process. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: 1-Phenylbutan-1-amine.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

1-(4-Bromophenyl)butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(4-Bromophenyl)butan-1-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)butan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(4-Fluorophenyl)butan-1-amine: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions.

    1-(4-Iodophenyl)butan-1-amine: The presence of an iodine atom can enhance the compound’s ability to participate in halogen bonding, affecting its chemical and biological behavior.

Properties

IUPAC Name

1-(4-bromophenyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STORZZRBHMOXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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